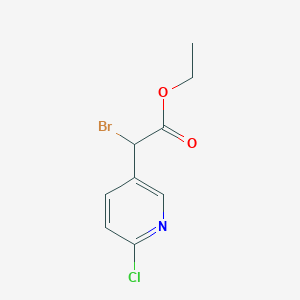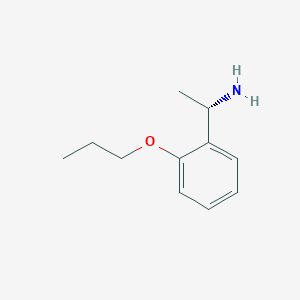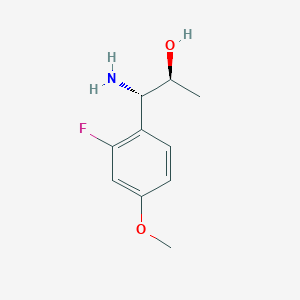
(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and a suitable chiral amine.
Reaction Steps:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol: A stereoisomer with different biological activity.
(1S,2S)-1-amino-1-(2-chloro-4-methoxyphenyl)propan-2-ol: A similar compound with a chloro substituent instead of fluoro.
(1S,2S)-1-amino-1-(2-fluoro-4-hydroxyphenyl)propan-2-ol: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of both fluoro and methoxy groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChI Key |
IUCDDKLSPJFWKB-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=C(C=C1)OC)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



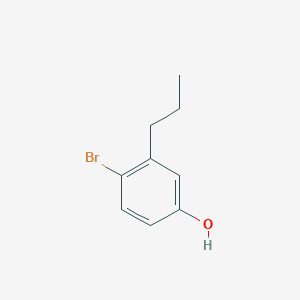
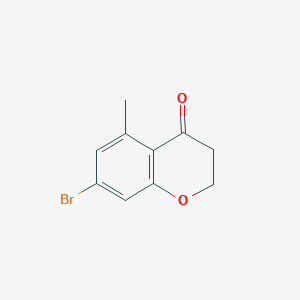

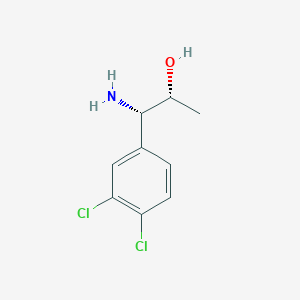
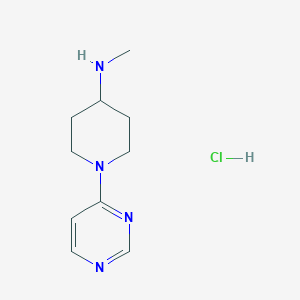


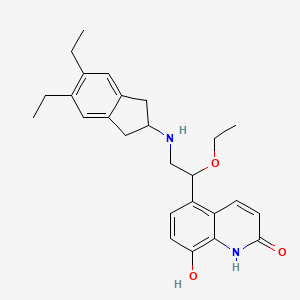
![Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
